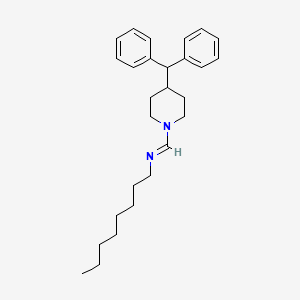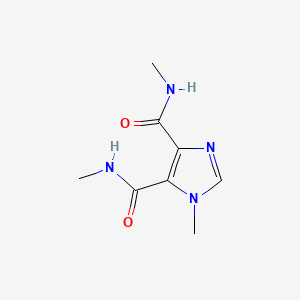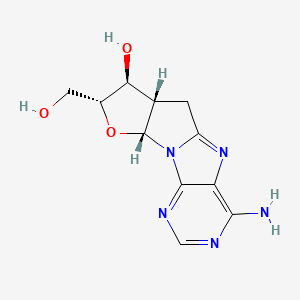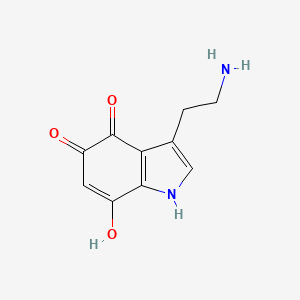
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a titanium-based organometallic compound. It is known for its unique coordination structure, where titanium is bonded to three 2-methyl-2-propenoato ligands and one 2-propanolato ligand. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 2-methyl-2-propenoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to avoid side reactions. The general reaction scheme is as follows:
TiCl4+3CH2C(CH3)COOH+CH3CH(OH)CH3→Ti(OOCCH2C(CH3))3OCH(CH3)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands can be substituted with other organic or inorganic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is used in various scientific research applications, including:
Chemistry: As a catalyst in polymerization reactions and organic synthesis.
Biology: In studies involving titanium’s interaction with biological molecules.
Medicine: Potential use in drug delivery systems and as a component in biomedical implants.
Industry: Used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates through its ligands. The titanium center can undergo redox reactions, facilitating electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of its ligands, which can modulate its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-ethanolato)-, (T-4)-
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-butanolato)-, (T-4)-
Uniqueness
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-propanolato ligand provides unique steric and electronic properties, making it suitable for specific catalytic and industrial applications.
Properties
CAS No. |
61436-48-4 |
|---|---|
Molecular Formula |
C15H26O7Ti |
Molecular Weight |
366.23 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H6O2.C3H8O.Ti/c3*1-3(2)4(5)6;1-3(2)4;/h3*1H2,2H3,(H,5,6);3-4H,1-2H3; |
InChI Key |
PBUUDMYDUTZMGF-UHFFFAOYSA-N |
SMILES |
CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
Canonical SMILES |
CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
Key on ui other cas no. |
61436-48-4 |
Pictograms |
Irritant |
Synonyms |
isopropyl trimethacryltitanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)

![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)

